molecular formula C9H10ClNO B1580810 2-chloro-N-(2-methylphenyl)acetamide CAS No. 37394-93-7

2-chloro-N-(2-methylphenyl)acetamide

Cat. No. B1580810
CAS RN: 37394-93-7
M. Wt: 183.63 g/mol
InChI Key: LPMANECYGPQBOX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylphenyl)acetamide, also known as 2-Chloro-N-methylacetanilide, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a nonsteroidal anti-inflammatory drug .


Synthesis Analysis

2-chloro-N-(2-methylphenyl)acetamide is a versatile reagent for the synthesis of a variety of compounds, such as amides, esters, and amines. It is structurally similar to several chloroacetamide herbicides studied for their environmental fate and metabolic pathways.


Molecular Structure Analysis

The molecular formula of 2-chloro-N-(2-methylphenyl)acetamide is C9H10ClNO . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-chloro-N-(2-methylphenyl)acetamide is used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .


Physical And Chemical Properties Analysis

2-chloro-N-(2-methylphenyl)acetamide is a white crystalline solid with a melting point of 143 °C and a boiling point of 253 °C. It is soluble in water, alcohol, and ether.

Scientific Research Applications

Environmental Fate and Metabolism

2-chloro-N-(2-methylphenyl)acetamide, while not directly mentioned, is structurally similar to several chloroacetamide herbicides studied for their environmental fate and metabolic pathways. Research into chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor reveals complex metabolic activation pathways leading to potential carcinogenic compounds. These herbicides undergo metabolic transformations involving the production of intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). The metabolism of these compounds in liver microsomes from rats and humans has been extensively studied, showing species-specific metabolic rates and pathways. These findings highlight the environmental persistence and potential health risks of chloroacetamide herbicides, emphasizing the importance of understanding the metabolism and environmental behavior of compounds like 2-chloro-N-(2-methylphenyl)acetamide (Coleman et al., 2000).

Hydrologic System Contamination

The presence of chloroacetamide herbicides in the hydrologic system has been documented, indicating environmental contamination following agricultural use. Acetochlor, a related compound, was detected in rainwater and stream samples across the Midwestern United States, showcasing the potential for chloroacetamide herbicides to contaminate water sources. This research underscores the importance of monitoring water systems for contaminants like 2-chloro-N-(2-methylphenyl)acetamide to safeguard environmental and public health (Kolpin et al., 1996).

Photocatalytic Degradation

Studies on the photocatalytic degradation of pharmaceuticals and pesticides, including acetaminophen and acetochlor, provide insights into potential methods for removing such contaminants from the environment. The development of high-efficiency catalysts for the degradation of acetaminophen, for instance, illustrates the potential for advanced oxidation processes to mitigate the environmental impact of similar compounds, including 2-chloro-N-(2-methylphenyl)acetamide. This approach could offer a viable solution for treating contaminated water sources and reducing the ecological footprint of chloroacetamide herbicides (Tao et al., 2015).

Safety And Hazards

2-chloro-N-(2-methylphenyl)acetamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-chloro-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMANECYGPQBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190832
Record name Acetamide, 2-chloro-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-(2-methylphenyl)acetamide

CAS RN

37394-93-7
Record name 2-Chloro-N-(2-methylphenyl)acetamide
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Record name 37394-93-7
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Record name Acetamide, 2-chloro-N-(2-methylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37394-93-7
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Record name 2-Chloro-N-(2-methylphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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